molecular formula C9H19NO B13587420 2-(Isopropoxymethyl)piperidine

2-(Isopropoxymethyl)piperidine

Cat. No.: B13587420
M. Wt: 157.25 g/mol
InChI Key: QFJKETVFKAFLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropoxymethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of metal catalysts, such as palladium or rhodium complexes, can also be employed to improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Isopropoxymethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. Key pathways involved may include the inhibition of signal transduction pathways or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: 2-(Isopropoxymethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxymethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3

InChI Key

QFJKETVFKAFLTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCCCN1

Origin of Product

United States

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